Cas no 856869-03-9 (sym-Homo Spermidine-d4 Trihydrochloride (Major))

sym-Homo Spermidine-d4 Trihydrochloride (Major) Chemical and Physical Properties
Names and Identifiers
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- sym-Homo Spermidine-d4 Trihydrochloride (Major)
- sym-Homo Spermidine-d4 Trihydrochloride
- N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine
- 4,4'-Diaminodibutylamine-d4 Trihydrochloride
- 4,4'-Iminobis[butylamine]-d4 Trihydrochloride
- Bis-(4-aminobutyl)amine-d4 Trihydrochloride
- N-(4-Aminobutyl)-1,4-butanediamine-d4 Trihydrochloride
- N-(4-Aminobutyl)-1,4-diaminobutane-d4 Trihydrochloride
- N1-(4-Aminobutyl)-1,4-butanediamine-d4 Trihydrochloride
- N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine
- 856869-03-9
- DTXSID60747888
- sym-Homospermidine-d4 Trihydrochloride
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- Inchi: InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2
- InChI Key: UODZHRGDSPLRMD-NZLXMSDQSA-N
- SMILES: C(CCNCCCCN)CN
Computed Properties
- Exact Mass: 159.17400
- Monoisotopic Mass: 163.198654666g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 8
- Complexity: 58.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- PSA: 64.07000
- LogP: 1.84530
sym-Homo Spermidine-d4 Trihydrochloride (Major) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H625002-2.5mg |
sym-Homo Spermidine-d4 Trihydrochloride (Major) |
856869-03-9 | 2.5mg |
$ 184.00 | 2023-09-07 | ||
TRC | H625002-25mg |
sym-Homo Spermidine-d4 Trihydrochloride (Major) |
856869-03-9 | 25mg |
$ 1453.00 | 2023-09-07 |
sym-Homo Spermidine-d4 Trihydrochloride (Major) Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on sym-Homo Spermidine-d4 Trihydrochloride (Major)
Professional Introduction to Sym-Homo Spermidine-d4 Trihydrochloride (Major) and its CAS No. 856869-03-9
The compound CAS No. 856869-03-9, specifically referred to as Sym-Homo Spermidine-d4 Trihydrochloride (Major), represents a significant advancement in the field of chemobiology and pharmaceutical research. This deuterated derivative of spermidine is gaining prominence due to its unique structural properties and potential applications in both diagnostic and therapeutic contexts. Spermidine, a naturally occurring polyamine, plays a crucial role in cellular metabolism, DNA synthesis, and the regulation of various biological pathways. The introduction of deuterium atoms into the molecular structure not only enhances the compound's stability but also allows for more precise analytical studies, making it an invaluable tool for researchers.
In recent years, the study of polyamines has seen substantial growth, particularly in understanding their role in aging, cancer, and neurodegenerative diseases. Sym-Homo Spermidine-d4 Trihydrochloride (Major), with its deuterated version (d4), offers a novel approach to studying these conditions without the interference of endogenous polyamines. The major form of this compound is particularly noteworthy as it provides a more focused and controlled environment for biochemical assays. This has been particularly beneficial in preclinical studies where the subtle differences between natural and deuterated compounds can yield critical insights into metabolic pathways and drug interactions.
The trihydrochloride salt form of Sym-Homo Spermidine-d4 Trihydrochloride (Major) enhances its solubility in aqueous solutions, making it more suitable for various biomedical applications. This solubility advantage is particularly important in pharmaceutical formulations where bioavailability and distribution are key factors. Furthermore, the stability provided by the deuterium atoms allows for longer shelf life and easier handling during experimental procedures. These characteristics make it an attractive candidate for both academic research and industrial development.
Recent studies have highlighted the potential of deuterated polyamines as probes in metabolic labeling experiments. For instance, researchers have utilized Sym-Homo Spermidine-d4 Trihydrochloride (Major) to trace metabolic pathways in cancer cells, providing new insights into how these cells adapt to nutrient deprivation. The deuterated label allows scientists to differentiate between endogenous and exogenous polyamines, thereby clarifying complex biological processes that were previously poorly understood. This has opened up new avenues for drug discovery, particularly in the development of targeted therapies that exploit metabolic vulnerabilities.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug synthesis. The unique chemical properties of Sym-Homo Spermidine-d4 Trihydrochloride (Major) make it a versatile building block for more complex molecules. By incorporating deuterium atoms into drug candidates, researchers can improve their metabolic stability and reduce the likelihood of degradation by enzymatic processes. This approach has been particularly successful in the development of protease inhibitors and other enzyme-targeted therapies.
Moreover, the use of Sym-Homo Spermidine-d4 Trihydrochloride (Major) in diagnostic applications is another area of growing interest. Deuterated compounds are increasingly being used as tracers in nuclear magnetic resonance (NMR) spectroscopy due to their distinct spectral signatures. This allows for high-resolution imaging and metabolic profiling without the need for radioactive labels, making it safer and more environmentally friendly. In clinical settings, this technology could revolutionize how diseases are detected and monitored by providing detailed information about cellular metabolism.
The synthesis of CAS No. 856869-03-9 involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as catalytic hydrogenation and chiral resolution are employed to achieve the desired molecular structure. These synthetic processes not only highlight the compound's complexity but also underscore the expertise required to produce it on an industrial scale. As demand grows for high-purity deuterated compounds, advancements in synthetic chemistry will be crucial to meeting this need efficiently.
In conclusion,Sym-Homo Spermidine-d4 Trihydrochloride (Major) represents a significant contribution to modern chemobiology and pharmaceutical research. Its unique properties make it an indispensable tool for studying complex biological processes and developing novel therapeutics. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of advanced biomedical science.
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